6-O-Methyl guanosine-5'-monophosphate
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Overview
Description
6-O-Methyl guanosine-5’-monophosphate is a derivative of guanosine monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is characterized by the presence of a methyl group at the 6th position of the guanine base and a phosphate group attached to the 5’ position of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyl guanosine-5’-monophosphate typically involves the methylation of guanosine monophosphate. This can be achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an aqueous solution with a suitable base like sodium hydroxide to facilitate the methylation process .
Industrial Production Methods
Industrial production of 6-O-Methyl guanosine-5’-monophosphate is often based on microbial fermentation. Specific strains of bacteria are engineered to produce the desired compound through a series of enzymatic reactions. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
6-O-Methyl guanosine-5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 6-O-Methyl guanosine-5’-diphosphate, while substitution reactions can yield a variety of methylated derivatives .
Scientific Research Applications
6-O-Methyl guanosine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a standard in analytical techniques.
Biology: The compound is utilized in studies of nucleotide metabolism and enzyme interactions.
Industry: The compound is employed in the production of flavor enhancers and other food additives.
Mechanism of Action
The mechanism of action of 6-O-Methyl guanosine-5’-monophosphate involves its interaction with specific molecular targets, such as GTPases. The compound modulates the activity of these enzymes, affecting various cellular processes. It can also inhibit certain pathways, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Guanosine monophosphate: The parent compound without the methyl group.
Cyclic guanosine monophosphate: A cyclic form that acts as a second messenger in various signaling pathways.
Guanosine diphosphate: A diphosphate form involved in energy transfer and signaling.
Uniqueness
6-O-Methyl guanosine-5’-monophosphate is unique due to the presence of the methyl group at the 6th position, which imparts distinct chemical and biological properties. This modification enhances its stability and specificity in interactions with enzymes and other molecular targets, making it a valuable tool in research and therapeutic applications .
Properties
CAS No. |
63642-13-7 |
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Molecular Formula |
C11H16N5O7P |
Molecular Weight |
361.25 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-21-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(17)6(23-7)3-22-24(18,19)20/h4-7,17H,2-3H2,1H3,(H2,12,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1 |
InChI Key |
GFRAHVJOXXMIDI-RRKCRQDMSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)O)O)N |
Origin of Product |
United States |
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